molecular formula C21H18N4O2S B12131150 2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

Cat. No.: B12131150
M. Wt: 390.5 g/mol
InChI Key: PGIXIZNPADTPTN-UHFFFAOYSA-N
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Description

2-(5-(2-Furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5 and a methyl group at position 2. The triazole ring is further functionalized via a thioether linkage to an acetamide moiety, which is N-bound to a biphenyl group (2-phenylphenyl). This structure combines electron-rich aromatic systems (furan, phenyl) with the hydrogen-bonding capacity of the acetamide group, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C21H18N4O2S/c1-25-20(18-12-7-13-27-18)23-24-21(25)28-14-19(26)22-17-11-6-5-10-16(17)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,26)

InChI Key

PGIXIZNPADTPTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antifungal).

      Medicine: Research on its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Possible applications in materials science or organic synthesis.

  • Mechanism of Action

      Targets: Interaction with specific enzymes, receptors, or cellular pathways.

      Pathways: Modulation of signaling cascades, metabolic pathways, or gene expression.

  • Comparison with Similar Compounds

    Key Comparative Data Table

    Compound Name Substituents (Triazole/Acetamide) Melting Point (°C) Biological Activity Key Reference
    Target Compound 4-methyl, N-(2-phenylphenyl) Not reported Hypothesized kinase modulation
    2-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide 4-allyl, N-(3-methylphenyl) Not reported Anti-inflammatory (predicted)
    N-(2-bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methyl, N-(halogenated phenyl) Not reported Kinase inhibition
    2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino, N-variable Not reported Anti-exudative (10 mg/kg)

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